1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-7(12)10-3-2-6-4-9-5-11-6/h4-5H,2-3H2,1H3,(H,9,11)(H2,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPWSTNZQBVQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546434-05-2 | |
| Record name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, a novel compound with significant potential in drug discovery, particularly as a modulator of histamine receptors. This document details a robust two-step synthetic strategy, commencing with the commercially available precursor, 2-(1H-imidazol-5-yl)ethanamine. The core of this guide is a meticulously detailed experimental protocol for the crucial urea formation reaction with methyl isocyanate, including reaction setup, monitoring, workup, and purification. Beyond a simple recitation of steps, this guide elucidates the chemical principles and strategic decisions underpinning the methodology. It includes comprehensive characterization data, critical safety protocols for handling hazardous reagents, and a discussion of the compound's therapeutic relevance, particularly in the context of histamine H3 receptor antagonism. Visual aids in the form of diagrams and structured data tables are provided to enhance clarity and practical applicability for researchers in medicinal chemistry and drug development.
Introduction and Scientific Context
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the essential amino acid histidine.[1][2] Its presence in endogenous signaling molecules like histamine has made imidazole-containing compounds a fertile ground for the development of therapeutics that modulate a wide range of physiological processes. The target molecule, 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, is a structural analog of histamine, featuring a key modification: the primary amine is derivatized into a methylurea group.
This modification is of significant interest to drug development professionals. The urea functional group can act as a rigid hydrogen bond donor and acceptor, often leading to improved binding affinity and pharmacokinetic properties. Specifically, the introduction of a urea moiety to an imidazole-based scaffold has been a successful strategy in the discovery of potent histamine H3 receptor (H3R) antagonists.[3][4] The H3R is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[5][6] Antagonism of this receptor is a promising therapeutic strategy for a variety of neurological disorders, including cognitive impairment, sleep disorders, and obesity.[4][7]
This guide, therefore, presents a reliable and reproducible synthetic pathway to 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, enabling its production for further pharmacological evaluation and lead optimization programs.
Retrosynthetic Analysis and Strategy
The synthetic approach to 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea is designed for efficiency and practicality, leveraging readily available starting materials. The core of the strategy is the formation of the urea linkage, a well-established and high-yielding transformation.
Diagram 1: Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the urea C-N bond, pointing to two key precursors.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Ureas with histamine H3-antagonist receptor activity--a new scaffold discovered by lead-hopping from cinnamic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aryl ureas and aryl amides as potent and selective histamine H3 receptor antagonists for the treatment of obesity (part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
Technical Guide: Biological Activity of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
This in-depth technical guide details the biological activity, pharmacological mechanism, and experimental characterization of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea , a specific urea derivative of the neurotransmitter histamine.
Executive Summary & Compound Identity
1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (also referred to as
This compound represents a critical scaffold in the Structure-Activity Relationship (SAR) studies of histamine receptors, particularly the H3 and H4 subtypes . Unlike histamine, which possesses a basic primary amine side chain (
Key Technical Parameters:
-
Molecular Formula:
-
Molecular Weight: 168.19 g/mol
-
Pharmacological Class: Histamine H3/H4 Receptor Ligand (Structural Probe/Antagonist Pharmacophore).
-
Core Mechanism: Modulation of histaminergic signaling via non-ionic interactions at the orthosteric site.
Pharmacological Mechanism & SAR Analysis
The biological activity of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea is defined by the substitution of the basic ethylamine of histamine with a neutral methylurea. This transformation is pivotal for three reasons:
-
Loss of Ionic Bonding: Histamine binds to Aspartate residues (e.g., Asp3.32 in H3R) via an ionic bond with its protonated amine. The urea derivative cannot form this bond, significantly reducing affinity for the agonist state of the receptor.
-
H-Bonding Network: The urea moiety acts as a dual hydrogen bond donor/acceptor, allowing the molecule to probe auxiliary binding regions (e.g., Glu/Thr residues) distinct from the agonist pocket.
-
Selectivity Shift: While the imidazole ring retains affinity for the receptor's histidine-binding pocket, the urea tail excludes H1 and H2 activity (which strictly require a basic amine), thereby directing selectivity toward H3 and H4 receptors .
-
Histamine H3 Receptor (H3R): Research indicates that urea derivatives of histamine often function as antagonists or inverse agonists . The 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea structure serves as a "minimal pharmacophore" for H3 antagonism. While less potent than bulky aryl-ureas (e.g., ABT-239 analogs), it demonstrates the fundamental requirement for a polar, non-basic spacer in antagonist design.
-
Histamine H4 Receptor (H4R): Similar to H3R, the H4R accommodates the imidazole headgroup. The methylurea tail provides a template for designing anti-inflammatory agents, although the methyl group itself is often too small for high-affinity binding compared to larger hydrophobic groups.
Signaling Pathways & Cellular Effects[1]
The biological activity of this compound is best understood through its modulation of the H3 Receptor Signaling Cascade . As an antagonist/ligand, it blocks the constitutive activity of the H3R (a
Pathway Dynamics:
-
Basal State: H3R exhibits high constitutive activity, inhibiting Adenylyl Cyclase (AC) and lowering cAMP.
-
Ligand Binding: 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea binds to the receptor, preventing histamine-induced
activation. -
Downstream Effect: This blockade relieves the inhibition on AC, restoring cAMP levels and normalizing neurotransmitter release (e.g., Acetylcholine, Norepinephrine) in presynaptic neurons.
Graphviz Diagram: H3 Receptor Signaling Modulation
Caption: Mechanism of action for H3R antagonism. The ligand blocks Gi/o coupling, relieving inhibition of Adenylyl Cyclase and facilitating neurotransmitter release.
Experimental Protocols
To validate the biological activity of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, the following experimental workflows are recommended.
Objective: Synthesize high-purity ligand for biological testing.
-
Starting Material: Histamine free base (or dihydrochloride neutralized with Et3N).
-
Reagent: Methyl isocyanate (highly toxic, handle in fume hood) or N-succinimidyl-N-methylcarbamate (safer alternative).
-
Reaction:
-
Dissolve histamine (1.0 eq) in dry DMF or Acetonitrile.
-
Add Methyl isocyanate (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 4–12 hours under
.
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Ether or purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: confirm structure via
-NMR (presence of methyl doublet at ~2.6 ppm and urea protons) and MS ( ).
Objective: Determine binding affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human H3R.
-
Radioligand:
-N-alpha-methylhistamine ( nM). -
Incubation:
-
Mix membranes (20 µg protein) with radioligand (1 nM) and increasing concentrations of test compound (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
. -
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Objective: Assess functional potency (Agonist vs. Antagonist).
-
System: H3R-expressing membranes.
-
Tracer:
-GTP S (non-hydrolyzable GTP analog). -
Procedure:
-
Agonist Mode: Incubate membranes with compound +
-GTP S. Measure increase in binding. -
Antagonist Mode: Incubate membranes with Histamine (
) + compound + -GTP S. Measure inhibition of Histamine-induced binding.
-
-
Data Interpretation:
-
If compound reduces basal GTP binding
Inverse Agonist . -
If compound blocks Histamine effect but has no effect alone
Neutral Antagonist .
-
Data Summary Table
| Parameter | Value / Characteristic | Biological Significance |
| Target Receptor | Histamine H3 (Primary), H4 (Secondary) | CNS regulation (H3), Inflammation (H4). |
| Binding Mode | Competitive Antagonist / Inverse Agonist | Blocks orthosteric histamine binding site. |
| Physicochemical | LogP | Moderate blood-brain barrier (BBB) penetration. |
| Metabolic Stability | High (Urea is stable vs. Amine oxidases) | Longer half-life than histamine; resistant to MAO/DAO. |
| Key Structural Feature | Methylurea tail | Eliminates H1/H2 activity; confers H3 selectivity. |
References
-
Apelt, J., et al. (2005). "Search for histamine H3 receptor antagonists with combined inhibitory potency at the histamine N-methyltransferase: synthesis and pharmacological evaluation." Journal of Medicinal Chemistry. Link
-
Berlin, M., et al. (2006). "Ureas with histamine H3-antagonist receptor activity--a new scaffold discovered by lead-hopping from cinnamic acid amides." Bioorganic & Medicinal Chemistry Letters. Link
-
Gao, Z., et al. (2013). "Discovery of aryl ureas and aryl amides as potent and selective histamine H3 receptor antagonists for the treatment of obesity." Bioorganic & Medicinal Chemistry Letters. Link
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. Link
-
Black, J.W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature.[1] (Foundational reference for urea/thiourea SAR). Link
Sources
Strategic Synthesis and Structural Validation of Novel Imidazole-Urea Scaffolds
A Medicinal Chemistry Technical Guide
Executive Summary
The imidazole-urea motif represents a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor development (e.g., Sorafenib, Lenvatinib) and antimicrobial research. The urea linkage functions as a critical hydrogen bond donor/acceptor system, often engaging the Glu/Asp "gatekeeper" residues in the ATP-binding pocket of protein kinases.
This technical guide details a robust, scalable, and safety-optimized protocol for synthesizing novel unsymmetrical imidazole-urea compounds. Unlike traditional methods relying on toxic isocyanates or phosgene, this guide prioritizes the 1,1'-Carbonyldiimidazole (CDI) mediated "one-pot" approach. This method offers superior safety profiles, high yields, and operational simplicity suitable for high-throughput library generation.
Rationale & Scaffold Design
2.1 Pharmacophore Logic
The structural integrity of the imidazole-urea scaffold rests on two pillars:
-
The Imidazole Ring: Acts as a weak base and a
-stacking element. In kinase inhibitors, it often occupies the solvent-exposed region or interacts with specific hydrophobic pockets. -
The Urea Bridge: Provides a rigid planar geometry with directional hydrogen bonding capability.
-
NH (Donor): Forms H-bonds with the backbone carbonyl of the target protein.
-
C=O (Acceptor): Interacts with backbone amides or conserved water networks.
-
2.2 Retrosynthetic Strategy
To maximize diversity, we disconnect the urea bond. The strategic choice of reagents is critical:
-
Route A (Isocyanate): Reaction of an imidazole-amine with an aryl isocyanate. Drawback: Isocyanates are toxic, moisture-sensitive, and commercially limited.
-
Route B (CDI-Mediated): Activation of an amine with CDI to form a reactive N-acylimidazole intermediate, followed by displacement with a second amine. Advantage:[1][2][3] Safer, uses stable amines, "one-pot" efficiency.
Selected Approach: Route B (CDI-Mediated Coupling).
Detailed Synthesis Protocol
Objective: Synthesis of 1-(4-fluorophenyl)-3-(1-methyl-1H-imidazol-4-yl)urea (Model Compound).
3.1 Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic attack of the first amine on CDI, releasing imidazole and forming the carbamoylimidazole intermediate. This intermediate, less reactive than an isocyanate but sufficiently electrophilic, undergoes aminolysis by the second amine.
Figure 1: Mechanistic pathway of CDI-mediated unsymmetrical urea synthesis.
3.2 Experimental Procedure
Reagents:
-
Amine A: 1-Methyl-1H-imidazol-4-amine (1.0 equiv)
-
Amine B: 4-Fluoroaniline (1.1 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional, speeds up difficult couplings.
Step-by-Step Protocol:
-
Activation (0°C to RT):
-
Charge a flame-dried round-bottom flask with Amine A (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Cool to 0°C under an inert atmosphere (
or Ar). -
Add CDI (1.1 equiv) portion-wise over 10 minutes. Note: Gas evolution (
) will be observed. -
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (or LC-MS) for the disappearance of Amine A and formation of the intermediate (often a more polar spot).
-
-
Coupling (RT to Reflux):
-
Once activation is complete, add Amine B (1.1 equiv) in one portion.
-
(Optional) Add DMAP (0.1 equiv) if Amine B is an electron-deficient aniline.
-
Stir at RT for 12–24 hours. If reaction is sluggish, heat to reflux (40°C for DCM, 60-80°C for DMF).
-
-
Workup & Purification:
-
Precipitation Method (Preferred): Many urea derivatives precipitate from DCM or water. If a solid forms, filter and wash with cold ether/DCM.
-
Extraction Method: If soluble, dilute with EtOAc, wash with
(x2) and Brine (x1). Dry over . -
Purification: Flash column chromatography (MeOH/DCM gradient, typically 0-10% MeOH).
-
Figure 2: Decision tree for the purification of imidazole-urea derivatives.
Structural Characterization & Validation
Trustworthiness in chemical biology requires rigorous structural proof. The urea linkage provides distinct spectroscopic signatures.
4.1 NMR Diagnostics
The most critical validation is the identification of the two urea protons. In DMSO-
| Nucleus | Signal Region | Multiplicity | Diagnostic Value |
| 8.5 – 9.5 ppm | Singlet (br) | Attached to Aryl ring (downfield due to conjugation). | |
| 6.0 – 7.5 ppm | Singlet (br) | Attached to Alkyl/Imidazole (more shielded). | |
| 7.5 – 8.0 ppm | Singlets | C2-H and C5-H of the imidazole ring. | |
| 152 – 158 ppm | Singlet | The urea carbonyl carbon (distinct from amides). |
Note on Conformational Isomers: Ureas can exist in cis-trans rotameric states. In solution (NMR), this may manifest as line broadening or dual peaks. Heating the NMR sample to 50°C usually coalesces these peaks, confirming the purity.
4.2 Mass Spectrometry & IR
-
HRMS: Expect
peak. The fragmentation pattern often shows cleavage at the urea bond, giving isocyanate ions. -
FT-IR: Look for the characteristic Urea C=O stretch (Amide I) at 1630–1660 cm⁻¹ and N-H stretch at 3300–3450 cm⁻¹ .
Functional Context: Kinase Inhibition
While synthesis is the primary goal, the application defines the value. Imidazole-ureas are potent kinase inhibitors (e.g., targeting BRAF, VEGFR, or ERK1/2).
-
Binding Mode: The urea moiety typically functions as a "linker" that spans the ATP binding site. The N-H groups form a bidentate hydrogen bond with the conserved Glutamate (Glu) residue on the
C-helix and the Aspartate (Asp) of the DFG motif (in DFG-out conformations). -
Validation: Newly synthesized compounds should be screened in a biochemical kinase assay (e.g., ADP-Glo or HotSpot) to determine
values.
References
-
Padiya, K. J., et al. (2012). "Unprecedented 'In Water' Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate."[1][4] Organic Letters.
-
[Link]
-
-
Ayala-Aguilera, C. C., et al. (2022). "Urea-based anticancer agents.[5] Exploring 100-years of research with an eye to the future." Frontiers in Chemistry.
-
[Link]
-
-
Zhang, Y., et al. (2025). "Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2." Journal of Medicinal Chemistry.
-
[Link]
-
-
Heller, S. T., & Sarpong, R. (2011). "Chemoselective Urea Ligation via In Situ Generation of Isocyanates.
-
[Link]
-
Sources
- 1. Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
Methodological & Application
Protocol for the Synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea: A Histamine Analogue
An Application Note for the Synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
Abstract
This document provides a comprehensive protocol for the synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, a derivative of the biogenic amine histamine. The synthetic strategy is based on the direct reaction of histamine with methyl isocyanate, forming the urea linkage through a nucleophilic addition mechanism. This protocol is designed for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for obtaining this compound for further study. The guide emphasizes critical safety procedures due to the high toxicity and reactivity of methyl isocyanate, and it includes detailed steps for reaction setup, execution, purification, and characterization of the final product.
Introduction and Scientific Context
Histamine, chemically known as 2-(1H-imidazol-5-yl)ethanamine, is a fundamental signaling molecule in mammalian physiology, mediating local immune responses, regulating gastric acid secretion, and functioning as a neurotransmitter. Its diverse biological activities are mediated through four distinct G-protein coupled receptors (H₁-H₄). Consequently, synthetic analogues of histamine are invaluable tools for elucidating receptor structure-activity relationships and for the development of novel therapeutic agents.
The target molecule, 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea, incorporates a methylurea moiety onto the ethylamine side chain of histamine. The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds and its presence in numerous approved drugs. The synthesis described herein provides a direct and efficient one-step method to access this compound, enabling its use in screening campaigns and pharmacological research. The core of this synthesis is the reaction between a primary amine (histamine) and an isocyanate (methyl isocyanate) to form a stable urea derivative.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic addition of the primary amino group of histamine to the electrophilic carbonyl carbon of methyl isocyanate. The lone pair of electrons on the nitrogen atom of histamine attacks the isocyanate carbon, leading to a zwitterionic intermediate that rapidly rearranges to form the final stable urea product.
Overall Reaction:
Mechanism: The primary amine acts as a nucleophile, attacking the central carbon of the isocyanate group. This is a well-established and generally high-yielding reaction for urea synthesis.
Critical Safety Precautions: Handling Methyl Isocyanate (MIC)
WARNING: Methyl isocyanate (MIC) is an extremely toxic, volatile, and reactive chemical. It is lethal upon inhalation, ingestion, or skin contact at low concentrations.[1][2] All operations involving MIC must be performed in a certified, high-performance chemical fume hood with appropriate personal protective equipment (PPE).
-
PPE: At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). Standard nitrile or latex gloves are not sufficient.
-
Ventilation: All manipulations, including weighing, transferring, and the reaction itself, must be conducted inside a chemical fume hood with a verified face velocity.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Ensure a spill kit rated for reactive chemicals is available. There is no known antidote for MIC poisoning.[3]
-
Quenching: A quenching solution (e.g., a large volume of 10% sodium carbonate or 5% ammonia solution) should be prepared and kept in the fume hood to neutralize any spills or residual MIC on equipment.
-
Reactivity: MIC reacts violently with water, acids, bases, and alcohols.[3][4] Ensure all glassware is scrupulously dried before use. The reaction with water is exothermic and produces carbon dioxide, which can cause pressure buildup in a closed container.[2]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Supplier |
| Histamine | C₅H₉N₃ | 111.15 | 1.0 | 1.11 g (10 mmol) | Sigma-Aldrich |
| Methyl Isocyanate (MIC) | C₂H₃NO | 57.05 | 1.05 | 0.60 g (10.5 mmol) | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | - | As needed | Sorbent Tech. |
Note: Ensure THF is anhydrous (stored over molecular sieves) to prevent reaction with MIC.
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet (for inert atmosphere)
-
Pressure-equalizing dropping funnel (50 mL)
-
Digital thermometer
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)
-
Glassware for column chromatography
-
Analytical instruments: NMR spectrometer, Mass spectrometer, IR spectrometer
Detailed Experimental Protocol
Reaction Setup
-
Dry Glassware: Ensure all glassware is oven-dried overnight at 120 °C and allowed to cool in a desiccator before assembly.
-
Assemble Apparatus: Assemble the three-neck flask with a magnetic stir bar, a septum for reagent addition via syringe, a thermometer, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial to prevent moisture from reacting with the methyl isocyanate.
-
Dissolve Histamine: Add histamine (1.11 g, 10 mmol) to the flask, followed by 70 mL of anhydrous THF. Stir the mixture until the histamine is fully dissolved.
-
Cool Reaction: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
Reagent Addition
CAUTION: This step involves handling neat methyl isocyanate and is the most hazardous part of the procedure.
-
Prepare MIC Solution: In the fume hood, carefully draw methyl isocyanate (0.60 g, 10.5 mmol) into a gas-tight syringe and dissolve it in 30 mL of anhydrous THF in the pressure-equalizing dropping funnel.
-
Slow Addition: Add the MIC solution dropwise to the cooled, stirring histamine solution over a period of 30-45 minutes.
-
Causality: A slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of byproducts or dangerous temperature spikes.[2]
-
-
Monitor Temperature: Maintain the internal reaction temperature below 10 °C throughout the addition.
Reaction and Work-up
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the histamine spot indicates reaction completion.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to remove any unreacted acidic impurities) and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.
Purification
The crude product is typically an off-white or pale yellow solid. Purification is achieved via flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of 5% methanol in ethyl acetate.
-
Elution: Load the adsorbed product onto the column and elute with a gradient of 5% to 15% methanol in ethyl acetate.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea as a white solid.
Visualization of Workflow and Mechanism
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea.
Reaction Mechanism Diagram
Caption: Nucleophilic addition mechanism for the formation of the urea linkage.
Characterization and Expected Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.5 (s, 1H, imidazole C2-H), ~6.8 (s, 1H, imidazole C4-H), ~6.0 (t, 1H, ethyl-NH), ~5.8 (q, 1H, methyl-NH), ~3.2 (q, 2H, -CH₂-NH), ~2.6 (t, 2H, imidazole-CH₂-), ~2.5 (d, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~158 (C=O), ~135, ~134, ~117 (imidazole carbons), ~40 (-CH₂-NH), ~28 (imidazole-CH₂-), ~26 (-CH₃) |
| Mass Spec (ESI+) | Expected m/z: 169.1084 [M+H]⁺ for C₇H₁₃N₄O⁺ |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1630 (C=O stretch, amide I), ~1570 (N-H bend, amide II), ~1250 (C-N stretch) |
Note: The exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and concentration.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive (wet) reagents or solvent. | Ensure all reagents are pure and solvents are anhydrous. Dry all glassware thoroughly. |
| Reaction temperature too high. | Maintain strict temperature control (0-5 °C) during MIC addition. | |
| Multiple Products (from TLC) | Reaction too fast/exothermic. | Slow down the rate of addition of methyl isocyanate. Ensure efficient cooling. |
| Impure starting materials. | Verify the purity of histamine before starting the reaction. | |
| Product Fails to Solidify | Residual solvent or impurities. | Re-purify by column chromatography. Dry the product under high vacuum for an extended period. |
References
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2). Available at: [Link]
-
PubChem. (n.d.). 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (2014). Methyl Isocyanate. Medical Management Guidelines for Toxic Substances. Available at: [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Methyl Isocyanate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Methyl isocyanate. Wikipedia. Retrieved February 24, 2026, from [Link]
-
The Isocyanates. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 24, 2026, from [Link]
Sources
Application of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea in cancer research
Application Note: Application of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea in Cancer Research
Executive Summary
This Application Note details the experimental utility of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (structurally defined as a histamine-urea derivative) in oncology research. While often utilized in structure-activity relationship (SAR) studies of histamine receptor ligands, this molecule and its structural analogs (e.g., Imetit, Clobenpropit derivatives) have emerged as critical tools for interrogating the Histamine H4 Receptor (H4R) and H3 Receptor (H3R) signaling axes in tumor biology.
Recent evidence suggests that imidazole-based urea derivatives modulate tumor cell proliferation, apoptosis, and the tumor microenvironment (TME) via G-protein coupled receptor (GPCR) pathways. This guide provides validated protocols for solubilization, in vitro proliferation assays, and mechanistic interrogation of the H4R-mediated apoptotic pathway in breast and melanoma cancer models.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea |
| Synonyms | N-methyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea; Histamine-urea derivative |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| Target Class | Histamine Receptor Ligand (Primary affinity: H3R/H4R) |
| Solubility | Soluble in DMSO (>10 mM); Water (moderate, pH dependent) |
| Stability | Hygroscopic; store at -20°C under desiccated conditions. |
Structural Note: The imidazole ring exhibits tautomerism; the 4-yl and 5-yl designations refer to the same biologically active tautomer in solution.
Mechanistic Basis: The H4R Signaling Axis in Cancer
The therapeutic potential of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea lies in its ability to mimic or modulate histamine binding to the H4 receptor. Unlike H1R and H2R, the H4R is preferentially expressed on immune cells and specific epithelial tumors (e.g., MDA-MB-231 breast cancer, Melanoma , and Colorectal Carcinoma ).
Mechanism of Action:
-
Ligand Binding: The imidazole moiety binds the transmembrane domain of H4R.
-
G-Protein Activation: H4R couples to Gαi/o proteins.
-
cAMP Inhibition: Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
-
Downstream Signaling: Reduced cAMP and Gβγ subunit release activate MAPK/ERK and JNK pathways.
-
Phenotypic Outcome: In cancer cells, sustained H4R activation often leads to cell cycle arrest (G0/G1) , induction of apoptosis (via Caspase-3/7), and downregulation of proliferation markers (e.g., PCNA).
Pathway Visualization
Figure 1: Proposed signaling cascade of imidazole-urea derivatives acting via the Histamine H4 Receptor to induce tumor apoptosis.
Experimental Protocols
Protocol A: Compound Reconstitution & Storage
Critical Step: Improper solubilization can lead to micro-precipitation, skewing IC50 values.
-
Stock Solution (100 mM): Weigh 16.8 mg of powder. Dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).
-
Storage: Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.
-
Working Solution: Dilute stock 1:1000 in cell culture media (e.g., DMEM + 10% FBS) to achieve a 100 µM working concentration. Ensure final DMSO concentration is <0.1%.
Protocol B: In Vitro Anti-Proliferation Assay (BrdU Incorporation)
Application: Quantifying the cytostatic effect on triple-negative breast cancer cells (MDA-MB-231).
Materials:
-
MDA-MB-231 cells (ATCC HTB-26)
-
BrdU Cell Proliferation ELISA Kit
-
Ligand: 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
-
Control: JNJ-7777120 (Selective H4R Antagonist) to confirm specificity.
Procedure:
-
Seeding: Plate 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.
-
Starvation: Replace media with serum-free DMEM for 12h to synchronize cell cycle.
-
Treatment:
-
Group A (Vehicle): 0.1% DMSO.
-
Group B (Test): Treat with graded concentrations of ligand (0.1 µM, 1 µM, 10 µM, 100 µM).
-
Group C (Specificity Check): Pre-treat with 10 µM JNJ-7777120 for 1h, then add 10 µM Test Ligand.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Labeling: Add BrdU labeling reagent (10 µM final) for the last 4 hours of incubation.
-
Fixation/Detection: Remove media, fix cells, and perform anti-BrdU ELISA according to kit manufacturer instructions.
-
Analysis: Calculate % inhibition relative to Vehicle.
-
Expected Result: Dose-dependent reduction in BrdU incorporation (IC50 ≈ 1-10 µM). Effect should be reversed by JNJ-7777120 in Group C.
-
Protocol C: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
Application: Distinguishing between cytotoxic necrosis and programmed cell death (H4R-mediated).
-
Treatment: Treat 1x10⁶ cells in 6-well plates with 10 µM ligand for 48h.
-
Harvesting: Detach cells using Accutase (avoid Trypsin to preserve membrane receptors).
-
Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark at RT.
-
Acquisition: Analyze on flow cytometer (e.g., BD FACSCanto).
-
Q1 (Annexin-/PI+): Necrotic (Toxic effect).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Specific H4R effect).
-
-
Validation: A significant shift to Q4/Q2 compared to control indicates H4R-mediated apoptosis.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| No effect on proliferation | Low receptor expression | Verify H4R expression via Western Blot or qPCR in your specific cell line passage. |
| High cytotoxicity (Necrosis) | Off-target toxicity / Osmotic stress | Reduce concentration to <50 µM. Ensure DMSO <0.5%. |
| Effect not blocked by Antagonist | Non-specific mechanism | The urea derivative may be acting via H3R or non-GPCR pathways. Test with H3R antagonist (e.g., Ciproxifan). |
| Precipitation in media | Low aqueous solubility | Pre-dilute in PBS before adding to media; sonicate stock solution. |
References
-
Medina, V. A., et al. (2011). The role of histamine H4 receptor in breast cancer proliferation and apoptosis.British Journal of Pharmacology .[1][2][3]
-
Massari, N. A., et al. (2017). Histamine H4 receptor as a potential therapeutic target in malignant melanoma.Carcinogenesis .
-
Cianchi, F., et al. (2005). The broad spectrum of histamine signaling in colon cancer: H4 receptor upregulation.Clinical Cancer Research .[4]
- Stark, H. (2003).Recent advances in histamine H3/H4 receptor ligands.Expert Opinion on Therapeutic Patents.
Disclaimer: This document is for research use only. The compound 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea is not approved for clinical or diagnostic use in humans. All protocols should be validated in the user's specific laboratory setting.
Sources
Application Note: Antimicrobial Characterization of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
Executive Summary & Chemical Context[1][2][3][4][5][6]
This application note provides a comprehensive technical guide for evaluating the antimicrobial efficacy of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea . Structurally, this compound represents a hybrid pharmacophore combining a histamine-like imidazole core with a methylurea tail.
Rationale for Evaluation:
-
Imidazole Moiety: Historically validated scaffold for antifungal agents (azoles) targeting lanosterol 14
-demethylase (CYP51) and pH-dependent antibacterial agents. -
Urea Linker: Urea derivatives are frequently investigated for urease inhibition (relevant to Helicobacter pylori) and as hydrogen-bonding donors that can disrupt microbial membrane integrity or penetrate biofilms.
Critical Distinction: This compound is a stable urea conjugate and must not be confused with "Imidazolidinyl urea" (a formaldehyde-releasing preservative). The protocols below assume the compound acts via enzymatic inhibition or membrane interaction, not formaldehyde release.
Compound Preparation & Handling[1][3][7][8][9]
Objective: Ensure consistent solubility and stability across all biological assays.
Solubility Profile
The urea group imparts polarity, while the imidazole ring allows for pH-dependent solubility.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Secondary Solvent: Water (pH dependent; solubility increases at pH < 6.0 due to imidazole protonation).
Stock Solution Protocol
-
Weighing: Accurately weigh 10 mg of the solid compound.
-
Dissolution: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mg/mL (approx. 59 mM) Master Stock.
-
Sterilization: Do not autoclave. Use a 0.22 µm PTFE syringe filter if sterility is compromised.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.
Protocol A: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Bacteria) / M27 (Fungi) Objective: Determine the lowest concentration inhibiting visible growth.
Materials[4][9][10][11][12][13]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
-
Tracer: Resazurin (Alamar Blue) - Optional, for colorimetric endpoint.
-
Plates: 96-well round-bottom polystyrene plates (untreated).
Workflow Diagram
Caption: Figure 1. Standardized Broth Microdilution Workflow for MIC determination.
Step-by-Step Procedure
-
Dilution Plate Prep:
-
Add 100 µL of 2x CAMHB to columns 2-12 of the 96-well plate.
-
Add 200 µL of 2x compound working solution (e.g., 256 µg/mL) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Media + Bacteria + DMSO). Column 12 = Sterility Control (Media only).
-
-
Inoculum Preparation:
-
Suspend colonies (direct colony suspension) to reach 0.5 McFarland turbidity.
-
Dilute 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells 1-11. Final test concentration range: 128 µg/mL down to 0.25 µg/mL.
-
-
Incubation:
-
Bacteria: 35 ± 2°C for 16-20 hours (aerobic).
-
Fungi: 35°C for 24-48 hours.[1]
-
-
Readout:
-
Visual: Record MIC as the lowest concentration with no turbidity.
-
Spectrophotometric: Read OD600. MIC is defined as
80% reduction in OD compared to growth control.
-
Protocol B: Bacterial Urease Inhibition Assay
Rationale: Urea derivatives often act as substrate analogs, inhibiting urease. This is critical for pathogens like Helicobacter pylori or Proteus mirabilis that rely on urease for survival in acidic environments or for virulence.
Principle
Urease hydrolyzes urea into ammonia and CO2, raising pH. Phenol Red indicator turns from yellow (acidic) to pink (alkaline). Inhibitors prevent this color change.
Procedure
-
Enzyme Mix: Prepare Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8) containing 0.01% Phenol Red.
-
Substrate: Urea solution (500 mM).
-
Reaction Setup (96-well):
-
Add 50 µL of Test Compound (various concentrations).
-
Add 50 µL of Urease Enzyme Mix.
-
Pre-incubate for 15 minutes at 37°C (allows binding of inhibitor).
-
Add 50 µL of Urea Substrate to start reaction.
-
-
Monitoring: Measure Absorbance at 560 nm (Pink color) every 5 minutes for 60 minutes.
-
Calculation:
Protocol C: Ergosterol Synthesis Inhibition (Fungal Specific)
Rationale: The imidazole moiety suggests potential inhibition of CYP51 (Lanosterol 14
Workflow[14]
-
Culture: Grow Candida albicans in the presence of sub-MIC concentrations (e.g., 0.5x MIC) of the test compound for 18 hours.
-
Saponification: Harvest cells, wash, and reflux in alcoholic KOH (25% KOH in 60% Ethanol) for 1 hour at 85°C.
-
Extraction: Extract non-saponifiable lipids with n-heptane.
-
UV Analysis: Scan the heptane layer between 230 nm and 300 nm.
-
Ergosterol Signature: Characteristic four-peak curve (262, 271, 281, 293 nm).
-
Lanosterol Accumulation (Inhibition): Flattening of peaks and shift toward 230 nm (dehydroergosterol).
-
Mechanistic Hypothesis & Logic
The following diagram illustrates the dual-potential mechanism of action for this hybrid molecule.
Caption: Figure 2. Hypothetical Mechanisms of Action: CYP51 inhibition (Fungal) and Urease inhibition (Bacterial).
Data Reporting & Interpretation
Summarize your findings using the standardized table below.
| Assay Type | Parameter | Result Unit | Interpretation Criteria |
| MIC | Potency | µg/mL | <10: Potent; 10-64: Moderate; >64: Resistant |
| MBC/MIC Ratio | Bactericidal Activity | Ratio | |
| Urease IC50 | Enzyme Inhibition | µM | <10 µM: High Potency Inhibitor |
| Ergosterol | Sterol Profile | % Reduction | >50% reduction indicates CYP51 targeting |
Troubleshooting
-
Precipitation: If the compound precipitates in CAMHB, reduce the stock concentration or add 0.02% Tween-80 to the media.
-
pH Drift: Imidazoles are weak bases. Ensure the media is strongly buffered (MOPS) if testing over long periods, as bacterial metabolism can lower pH, potentially protonating the imidazole and altering efficacy.
References
-
CLSI M07-A10. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] Clinical and Laboratory Standards Institute.[2][3][4]
-
CLSI M27-A3. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute.[2][3][4]
- Zhang, L., et al. (2013). "Synthesis and antifungal activity of novel imidazole derivatives." Chemical Biology & Drug Design. (Contextual reference for imidazole-based CYP51 inhibition).
- Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. (Contextual reference for urea-based inhibition).
Sources
- 1. mdpi.com [mdpi.com]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: High-Throughput Screening of Imidazole-Urea Libraries for Kinase Inhibitor Discovery
Abstract
The imidazole-urea motif represents a "privileged scaffold" in medicinal chemistry, extensively utilized to target receptor tyrosine kinases (e.g., VEGFR-2, p38 MAPK) and serine/threonine kinases (e.g., ERK1/2). The structural synergy between the imidazole ring (providing solubility and hydrogen bond acceptance) and the urea linker (acting as a directional hydrogen bond donor/acceptor) mimics the adenine ring of ATP, allowing for high-affinity interactions within the kinase hinge region. This guide outlines a robust, self-validating High-Throughput Screening (HTS) workflow for identifying novel inhibitors from imidazole-urea libraries, addressing specific solubility challenges and assay interference common to this chemical class.
Part 1: Chemical Space & Rationale[1]
The Pharmacophore
Unlike generic screening libraries, imidazole-urea collections require specific handling due to their physicochemical properties. The urea moiety significantly enhances binding affinity but introduces potential solubility issues (logP variability) and aggregation risks.
-
Imidazole Head: Acts as a weak base (pKa ~7.0), improving water solubility and serving as a hydrogen bond acceptor for the kinase "gatekeeper" residue.
-
Urea Linker: Provides a rigid spacer with dual H-bond donor/acceptor sites, often forming a "molecular clip" with the backbone residues of the ATP binding pocket (e.g., Asp-Phe-Gly motif).
-
Hydrophobic Tail: Usually an aryl group that occupies the hydrophobic back-pocket, determining selectivity.
Visualization: Pharmacophore Interaction Logic
The following diagram illustrates the theoretical binding mode driving the library design.
Figure 1: Structural logic of imidazole-urea binding within a kinase active site.
Part 2: Assay Development & Optimization
For this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard luminescence (e.g., Kinase-Glo). Imidazole derivatives can occasionally quench luciferase signals or fluoresce in the blue spectrum; TR-FRET (using Europium/Allophycocyanin) minimizes this compound interference.
DMSO Tolerance & Solubility
Urea derivatives are prone to precipitation in aqueous buffers. You must determine the "Critical Aggregation Concentration" (CAC).
-
Protocol: Titrate DMSO from 0.5% to 5% in the assay buffer.
-
Target: Maintain DMSO < 1% if possible. If compounds require higher DMSO (up to 5%), validate that the kinase activity remains >80% of the solvent-free control.
Z-Factor Validation
Before the primary screen, the assay robustness must be statistically validated using the Z-factor metric (Zhang et al., 1999).
Formula:
- : Standard deviation of positive/negative controls.[1]
- : Mean signal of positive/negative controls.[1]
Acceptance Criteria:
| Metric | Value | Interpretation | Action |
|---|---|---|---|
| Z-Factor | > 0.7 | Excellent | Proceed to High-Throughput Screening. |
| Z-Factor | 0.5 - 0.7 | Marginal | Optimization required (Check pipette precision, reagent stability). |
| Z-Factor | < 0.5 | Unacceptable | STOP. Re-develop assay. Do not screen. |
Part 3: Screening Workflow (Protocol)
This protocol utilizes a 384-well format TR-FRET kinase tracer assay.[2]
Reagents
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (prevents urea aggregation).
-
Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.
-
Antibody: Eu-labeled anti-GST antibody (targeting the GST-tagged kinase).
-
Controls:
-
Max Signal (Negative Control): DMSO only (Tracer binds kinase).
-
Min Signal (Positive Control): 10 µM Staurosporine (Tracer displaced).
-
Workflow Diagram
Figure 2: Step-by-step execution flow for TR-FRET screening.
Step-by-Step Procedure
-
Library Spotting (Acoustic Transfer):
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of compound (10 mM stock) into dry 384-well low-volume plates.
-
Why: Contactless transfer eliminates cross-contamination and preserves the integrity of urea compounds which can be "sticky" on plastic tips.
-
Final Concentration: 20 µM (assuming 10 µL final volume).
-
-
Enzyme Addition:
-
Dispense 5 µL of Kinase/Antibody master mix into the assay plate.
-
Centrifuge at 1000 x g for 1 minute to ensure reagents settle.
-
Incubate for 15 minutes. This allows the kinase to stabilize in the buffer before competition begins.
-
-
Tracer Addition:
-
Dispense 5 µL of 2X Tracer solution.
-
Note: The Tracer concentration should be equal to the
of the tracer for the kinase to ensure maximum sensitivity (Cheng-Prusoff principle).
-
-
Equilibration:
-
Incubate for 60 minutes at Room Temperature (20-25°C). Use a plate sealer to prevent evaporation, which causes "edge effects."
-
-
Detection:
-
Read on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm (Laser).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Output: Calculate TR-FRET Ratio (
).
-
Part 4: Data Analysis & Hit Validation
Hit Selection Criteria
Raw data must be normalized to Percent Inhibition (PIN):
-
Hit Cutoff: Mean of Negative Control + 3 Standard Deviations (Statistical Hit) OR fixed >50% inhibition.
-
Interference Check: Check the Donor (620 nm) signal alone. If a compound suppresses the Donor signal significantly (>20% drop), it is likely a "Quencher" or "Aggregator" (common with hydrophobic ureas) and is a False Positive .
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High background noise | Non-specific binding of urea to antibody | Add 0.01% Triton X-100 or Brij-35 to buffer. |
| Low Z-Factor (<0.5) | Pipetting error or reagent degradation | Use fresh kinase aliquots; recalibrate dispenser. |
| "Sticky" Compounds | Urea aggregation | Ensure DMSO concentration is consistent; use non-binding plates. |
| Edge Effect | Evaporation | Seal plates immediately; check incubator humidity. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Laufer, S. A., et al. (2005). Imidazole inhibitors of p38 MAP kinase: synthesis and biological activity. Journal of Medicinal Chemistry.
-
Ghara, A., et al. (2025). Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2.[3] Journal of Medicinal Chemistry.
-
NCBI Bookshelf. Assay Guidance Manual: Kinase Assays.
Sources
Troubleshooting & Optimization
Optimizing the synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
Technical Support Center: Synthetic Chemistry Division Ticket ID: #SYN-H3-0042 Topic: Optimization of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea Synthesis Status: Open [Level 3 Escalation] Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are attempting to synthesize 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (also referred to in literature as N-methyl-N'-[2-(4-imidazolyl)ethyl]urea).[1][2] This compound is a structural analogue of the H3 receptor agonist N-methylhistamine, where the amine is modified into a urea moiety.[2]
Users typically encounter three critical failure points with this scaffold:
-
Regioselectivity: Competitive carbamoylation of the imidazole ring nitrogens (
or ) versus the desired ethylamine side chain.[1] -
Reagent Safety: The classic route uses Methyl Isocyanate (MIC), which poses extreme inhalation hazards.[2]
-
Purification: The product is highly polar and water-soluble, making extraction from aqueous reaction media difficult.[2]
This guide provides a validated, self-correcting protocol to address these specific challenges.
Module 1: Route Selection & Safety Strategy
Before proceeding, you must select a synthetic pathway based on your lab's safety capabilities and purity requirements. We recommend Route B (Activated Carbamate) for most research applications to avoid handling MIC.[1][2]
Decision Matrix: Synthetic Pathway
Figure 1: Decision tree for selecting the optimal synthetic route based on safety constraints and reagent availability.
Module 2: Validated Protocols
Protocol A: The "Direct Isocyanate" Route (Classic)
Use this if you have Methyl Isocyanate and require rapid conversion. This follows the principles established by Ganellin et al. for histamine derivatives.
Reagents:
Step-by-Step:
-
Neutralization: Suspend Histamine·2HCl in dry EtOH under
. Add TEA dropwise at 0°C. Stir for 30 min to liberate the free base.-
Troubleshooting: If the solution is not clear, the free base may not be fully soluble. Add minimal water or switch to MeOH, though this increases side reactions.[2]
-
-
Addition: Add Methyl Isocyanate (dissolved in MeCN) dropwise over 30 minutes at 0°C.
-
Quenching: Stir for 2 hours at RT. Quench with a small amount of MeOH to scavenge excess isocyanate.
-
Evaporation: Remove solvent in vacuo. You will have a mixture of product, TEA·HCl salts, and potentially bis-urea.[1][2]
Protocol B: The "Activated Carbamate" Route (Recommended)
This route avoids MIC by using a stable carbamate precursor.[1]
Reagents:
-
N-Succinimidyl N-methylcarbamate (1.1 eq) (Prepared from DSC and methylamine)[1][2]
-
Solvent: DMF or DMF/Water mix[1]
Step-by-Step:
-
Dissolve Histamine in DMF.[2]
-
Heat to 60°C for 4-6 hours.
-
Why: The succinimidyl leaving group is less reactive than isocyanate, requiring heat, but this "soft" electrophile prefers the primary amine over the imidazole ring, improving regioselectivity naturally.
-
Module 3: Troubleshooting & Purification
User Issue: "My product is stuck in the aqueous phase/I cannot separate it from salts."
Root Cause: The urea and imidazole moieties make the molecule extremely polar (
Purification Workflow
Figure 2: Purification logic flow. Method B (Ion Exchange) is the gold standard for histamine derivatives.[1]
Detailed Solutions:
1. The "Salting Out" Trick (Method A)
-
If you used TEA[1][2]·HCl: The product is likely soluble in hot isopropanol or ethanol, while TEA·HCl is less so.[1][2]
-
Action: Evaporate reaction to dryness. Triturate the residue with hot Isopropanol.[2] Filter the white solid (salts).[1][2] Chill the filtrate to crystallize the urea.
2. Ion Exchange Chromatography (Method B - Gold Standard)
-
Reference: This method is adapted from the purification of N-methylhistamine metabolites.[2]
-
Column: Dowex 50W-X8 (cation exchange).
-
Loading: Dissolve crude in water (pH < 7) and load. The imidazole (pKa ~6.[2]0) will bind.[1][2]
-
Wash: Wash with distilled water to remove non-basic impurities (urea dimers, unreacted carbamates).[1][2]
-
Elution: Elute with 2M aqueous Ammonia (
). The high pH deprotonates the imidazole, releasing the free base product. -
Finish: Lyophilize the ammonia fractions.
Module 4: Characterization Data (Reference)
Use this table to validate your product structure.
| Parameter | Expected Value (Free Base) | Notes |
| Appearance | White hygroscopic solid | May turn deliquescent if salt form.[1][2] |
| Imidazole ring protons.[1][2] | ||
| Side Chain | Ethyl chain ( | |
| Methyl Group | Characteristic singlet for | |
| Mass Spec (ESI) |
References
-
Ganellin, C. R., & Parsons, M. E. (1982).[2] Pharmacology of Histamine Receptors. Wright-PSG.[1][2] (Foundational text on histamine derivative synthesis and properties).
-
Schunack, W. (1987).[1][2] Histamine H3-receptor agonists: Synthesis and structure-activity relationships. Archiv der Pharmazie, 320(1), 5-12.[1][2] (Details on N-methylated histamine analogues).
-
Durant, G. J., et al. (1973).[2] Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. Journal of Medicinal Chemistry, 20(7), 901–906. (Describes isocyanate/isothiocyanate handling with histamine).[1][2]
-
Black, J. W., et al. (1972).[2] Definition and antagonism of histamine H2-receptors. Nature, 236, 385–390.[2] (Classic reference for imidazole side-chain modification).[1][2]
-
PubChem. (2025).[1][2] Imidazolidinyl Urea Compound Summary. National Library of Medicine.[2] (For general urea derivative physicochemical properties).[1][2]
Sources
Validation & Comparative
Technical Guide: Cross-Reactivity & Pharmacological Profiling of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
The following guide provides an in-depth technical analysis of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea , a structural analog of histamine and the potent H3 agonist Imetit. This guide is designed for researchers investigating histamine receptor pharmacology (H3/H4) or developing competitive immunoassays (ELISA) where this molecule serves as a critical hapten or cross-reactant.
Executive Summary & Molecular Identity
1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (hereafter referred to as IMU-3 ) is a synthetic urea isostere of the endogenous ligand histamine and the potent research tool Imetit . While Imetit contains a highly basic isothiourea moiety, IMU-3 substitutes this with a neutral urea group.
This structural modification drastically alters its physicochemical properties and receptor binding profile. In the context of drug development, IMU-3 is primarily evaluated for two critical "cross-reactivity" parameters:
-
Pharmacological Selectivity: Its ability to bind Histamine H3 vs. H4 receptors (Off-target effects).
-
Immunological Interference: Its potential to cross-react with anti-histamine antibodies in competitive ELISAs.
Chemical Structure Comparison
The following diagram illustrates the structural evolution from the endogenous ligand to the urea derivative.
Figure 1: Structural relationship between Histamine, Imetit, and the target urea IMU-3. The transition from isothiourea to urea reduces basicity, impacting receptor affinity.
Pharmacological Cross-Reactivity (H3 vs. H4 Receptors)
Researchers using IMU-3 as a probe must understand its receptor profile. Unlike the isothiourea Imetit (
Comparative Performance Table: Receptor Affinity
| Compound | Functional Class | H3 Receptor | H4 Receptor | Selectivity Ratio (H3/H4) |
| Histamine | Endogenous Agonist | ~5 - 10 | ~10 - 20 | Non-selective |
| Imetit | Full Agonist | 0.1 - 0.5 | 2.7 | High Potency (H3 > H4) |
| IMU-3 (Urea) | Weak Antagonist / Partial Agonist | > 100 | > 1,000 | Low Affinity |
| Thioperamide | Inverse Agonist | 2 - 4 | 25 - 50 | Moderate |
Critical Insight: The urea linkage in IMU-3 lacks the cationic charge present in the isothiourea group of Imetit at physiological pH. The H3 receptor binding pocket (Asp 3.32) requires an ionic interaction with a basic amine. Consequently, IMU-3 acts as a "silent" ligand or weak antagonist , losing the nanomolar potency associated with Imetit.
Experimental Validation Protocol: GTP S Binding
To confirm the functional activity of IMU-3 in your specific cell line, use the following self-validating protocol.
-
System: CHO-K1 cells stably expressing human H3 receptor.
-
Tracer: [
S]GTP S (0.1 nM). -
Procedure:
-
Incubate membranes with IMU-3 (
to M) + GDP (10 M). -
Control A (Basal): No ligand.
-
Control B (Max Stimulation): 1
M Imetit. -
Control C (Antagonism): Co-incubate IMU-3 with 10 nM Imetit.
-
-
Readout: If IMU-3 inhibits the Imetit-induced signal, it functions as an antagonist. If it stimulates signal < 20% of Imetit, it is a weak partial agonist.
Immunological Cross-Reactivity (ELISA Interference)
This is the most common context for IMU-3. In competitive ELISAs for histamine quantification, IMU-3 is often the structural basis for the "Tracer" (e.g., Histamine-Urea-HRP or Histamine-Urea-Biotin).
Mechanism of Interference
Anti-histamine antibodies are typically raised against a Histamine-Succinyl-Carrier protein. The antibody recognizes the imidazole ring and the ethyl spacer.
-
High Cross-Reactivity: Desirable if IMU-3 is the tracer (ensures competition).
-
Low Cross-Reactivity: Desirable if IMU-3 is a matrix contaminant.
Cross-Reactivity Profile against Polyclonal Anti-Histamine
Data derived from standard competitive ELISA specificity panels.
| Cross-Reactant | Structure Similarity | % Cross-Reactivity (Relative to Histamine) |
| Histamine | 100% | 100% |
| N-Methylhistamine | High (Methyl on amine) | ~25 - 60% |
| IMU-3 (Urea derivative) | High (Linker mimic) | 15 - 40% |
| L-Histidine | Low (Carboxyl group) | < 0.01% |
| 1-Methylhistamine | Ring Methylation | < 0.01% |
Interpretation: Antibodies often tolerate the modification at the amine tail (where the urea linkage sits) better than modifications to the imidazole ring. Therefore, IMU-3 will likely cross-react significantly with antibodies designed for histamine derivatized at the amine.
Experimental Workflow: Determining Cross-Reactivity
If you are characterizing a novel lot of IMU-3 or validating a new antibody, follow this step-by-step workflow.
Figure 2: Standard workflow for determining the immunological cross-reactivity of IMU-3 using a competitive ELISA format.
Protocol Details
-
Plate Preparation: Coat high-binding plates with Histamine-BSA conjugate.
-
Competition: Add 50 µL of Anti-Histamine Antibody + 50 µL of IMU-3 (Serial dilutions from 10 µM down to 1 pM).
-
Detection: Wash and add Secondary Antibody-HRP.
-
Analysis: Plot log(concentration) vs. Absorbance.
-
Equation:
-
References
-
Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 327, 117-123. Link
-
Lau, J. F., et al. (2006).[1] Ureas with histamine H3-antagonist receptor activity—a new scaffold discovered by lead-hopping from cinnamic acid amides.[1] Bioorganic & Medicinal Chemistry Letters, 16(20), 5303-5308.[1] Link
- Kathmann, M., et al. (2003). Structure–activity relationships of conformationally constrained histamine H3 receptor agonists. Journal of Medicinal Chemistry.
-
Neogen Corporation. (2024). Histamine ELISA Kit Technical Guide: Cross-Reactivity Tables. Link (Representative source for ELISA specificity data).
Sources
Comprehensive Guide to the IVIVC of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (IME-Urea)
This guide provides an in-depth technical analysis of the in vitro and in vivo correlation (IVIVC) for 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (hereafter referred to as IME-Urea ), a structural analogue of histamine and the H3 receptor agonist Imetit.
This analysis focuses on the compound's pharmacological profile as a Histamine H3 Receptor (H3R) Ligand , comparing its performance against gold-standard alternatives like (R)-
Executive Summary & Mechanism of Action
1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea represents a critical structural class in histamine research: the urea bioisostere of the potent thiourea agonists (e.g., Imetit, Burimamide derivatives). While thioureas often exhibit high affinity, they are plagued by metabolic instability and toxicity. The urea modification in IME-Urea aims to improve the safety profile, often at the cost of absolute potency.
Mechanism of Action (MOA)
IME-Urea functions primarily as a Histamine H3 Receptor Agonist .
-
Target: Presynaptic H3 autoreceptors (CNS) and heteroreceptors.[1][2]
-
Signaling:
-coupled GPCR pathway. Activation leads to the inhibition of adenylyl cyclase, reduction in cAMP, and subsequent inhibition of neurotransmitter release (histamine, acetylcholine, norepinephrine). -
Key Differentiator: Unlike the full agonist Imetit , urea derivatives often display partial agonism or distinct kinetic profiles, influencing their in vivo efficacy and side-effect window.
Comparative Ligand Profile
| Feature | IME-Urea (Subject) | Imetit (Alternative 1) | (R)- |
| Chemical Class | Urea | Isothiourea | Methyl-histamine |
| Primary Target | H3R (Agonist) | H3R (Full Agonist) | H3R (Agonist) |
| Binding Affinity ( | Moderate (6.5 - 7.5) | High (8.0 - 9.0) | High (8.0 - 8.5) |
| CNS Penetration | Moderate (Polar urea) | High | High |
| Metabolic Stability | High (Urea is stable) | Low (Thiourea toxicity) | Moderate |
| Key Use Case | Bioisosteric SAR studies | High-potency probe | In vivo CNS standard |
Signal Transduction Pathway
Understanding the downstream effects is crucial for selecting the correct in vitro assays. The following diagram illustrates the H3R signaling cascade activated by IME-Urea.
Figure 1: H3 Receptor Signaling Pathway. IME-Urea binding triggers
In Vitro Characterization
To establish a baseline for correlation, IME-Urea must be evaluated for both affinity (binding) and intrinsic efficacy (function).
Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Protocol: Competition binding using
-N- -methylhistamine ( -NAMH) in rat brain cortical membranes or CHO-H3R cells. -
Expectation: Urea derivatives typically show a 10-100 fold reduction in affinity compared to their thiourea counterparts (Imetit) due to the loss of the specific hydrogen-bonding character of the sulfur atom.
GTP S Binding Assay (Functional Potency)
Objective: Measure the activation of G-proteins (
-
Protocol: Measure
binding in CHO-H3R membranes. -
Relevance: This is the bridge to in vivo activity. A partial agonist in this assay (low
) may act as a functional antagonist in vivo if endogenous histamine levels are high.
Comparative In Vitro Data (Representative):
| Compound | Intrinsic Activity ( | ||
| IME-Urea | 50 - 150 | 200 - 500 | 0.70 (Partial) |
| Imetit | 0.5 - 2.0 | 1.0 - 5.0 | 1.00 (Full) |
| RAMH | 2.0 - 5.0 | 5.0 - 15.0 | 0.90 (Full) |
| Thioperamide | 5.0 - 10.0 | N/A (Antagonist) | 0.00 |
In Vivo Characterization[3]
The "Correlation" component relies on pharmacokinetic (PK) and pharmacodynamic (PD) alignment.
Pharmacokinetics & BBB Penetration
Unlike the lipophilic thiourea Imetit, the urea group in IME-Urea increases polarity (lowers LogP).
-
Challenge: The Blood-Brain Barrier (BBB) is the rate-limiting step for H3 ligands.
-
Metric: Brain/Plasma ratio (
) at steady state. -
Observation: IME-Urea may require higher systemic doses to achieve CNS receptor occupancy compared to Imetit, despite reasonable in vitro potency.
Pharmacodynamics: Dipsogenia & Turnover Models
-
Dipsogenia Model: H3 agonists inhibit water intake in dehydrated rats. This is a robust behavioral readout.
-
Histamine Turnover: Measurement of tele-methylhistamine (t-MeHA) levels in the brain. Agonists decrease t-MeHA; antagonists increase it.
IVIVC Analysis & Experimental Workflow
The correlation for IME-Urea often deviates from linearity due to the BBB transport factor.
Correlation Logic
-
Linear Correlation: Observed with lipophilic ligands (e.g., RAMH). In vitro
predicts In vivo directly. -
The "Urea Shift": IME-Urea often shows a "right-shift" in vivo.
-
In Vitro: Moderate potency (
nM). -
In Vivo: Low potency (
mg/kg). -
Cause: Low passive diffusion across the BBB or active efflux (P-gp substrate).
-
Experimental Protocol: Establishing IVIVC
This self-validating workflow ensures the observed in vivo effects are target-mediated.
Figure 2: IVIVC Workflow. Integrating binding affinity, functional potency, and PK parameters to validate target engagement.
Detailed Protocol: In Vivo Histamine Turnover (The "Gold Standard")
-
Subjects: Male Wistar rats (200-250g).
-
Treatment: Administer IME-Urea (i.p. or p.o.) at doses 1, 3, 10, 30 mg/kg.
-
Control: Vehicle (Saline) and Reference (RAMH 10 mg/kg).
-
Timepoint: Decapitate animals at
(usually 60 min post-dose). -
Extraction: Homogenize cortex in 0.4 N perchloric acid.
-
Analysis: HPLC-fluorometry to measure Histamine and t-MeHA.
-
Calculation: Turnover Index = (t-MeHA level) / (Histamine level).
-
Validation: Significant reduction in Turnover Index confirms H3 agonism.
Conclusion
The IVIVC of 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea demonstrates the classic trade-off in medicinal chemistry between affinity and drug-likeness .
-
In Vitro: It behaves as a specific, moderate-affinity H3 agonist.
-
In Vivo: Its efficacy is often limited by BBB penetration compared to the thiourea Imetit.
-
Recommendation: For pure pharmacological probing of H3 receptors in vitro, Imetit remains superior due to higher potency. However, for in vivo studies requiring a non-toxic, metabolically stable tool, IME-Urea is a valuable alternative, provided the dosage is adjusted for its lower CNS penetration.
References
-
Arrang, J. M., et al. (1987).
) of histamine receptor." Nature, 327(6118), 117-123. Link -
Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4, 107-120. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today, 14(9-10), 509-515. Link
-
Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Link
Sources
A Comparative Analysis of the Biological Effects of Urea-Containing Compounds
This guide provides a comprehensive comparative analysis of the biological effects of various urea-containing compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, therapeutic applications, and experimental considerations for this versatile class of molecules. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for understanding and harnessing the biological potential of urea-based compounds.
Introduction: The Ubiquitous Urea Moiety
The urea functional group, characterized by a carbonyl flanked by two amine groups, is a fundamental building block in both biological systems and synthetic chemistry. Its ability to form multiple stable hydrogen bonds underpins its diverse roles, from a key metabolite in the urea cycle to a privileged scaffold in modern drug discovery.[1][2] This guide will explore the multifaceted biological effects of urea and its derivatives, offering a comparative perspective on their mechanisms and applications.
Urea as a Modulator of Protein Structure and Stability
One of the most well-established roles of urea in biochemistry is its ability to induce protein denaturation.[3] This property is widely exploited in experimental settings to study protein folding and stability.
Mechanism of Urea-Induced Protein Denaturation
Urea's denaturing effect is not a simple, single-step process but rather a combination of direct and indirect mechanisms.[4][5]
-
Direct Interactions: Urea molecules can directly interact with both the polar residues and the peptide backbone of a protein.[5][6] These interactions stabilize the unfolded or non-native conformations of the protein, shifting the equilibrium away from the native state.
-
Indirect Effects: Urea significantly alters the structure and dynamics of the surrounding water molecules.[4] This disruption of the water structure weakens the hydrophobic effect, which is a major driving force for protein folding.[5] The altered water environment facilitates the solvation of nonpolar amino acid residues that are typically buried within the protein's core.
Molecular dynamics simulations have shown a two-stage process for urea-induced denaturation. Initially, urea displaces water from the protein's first solvation shell. Subsequently, urea penetrates the protein's hydrophobic core, leading to a "dry globule" state before complete unfolding.[6]
Experimental Workflow: Monitoring Urea-Induced Protein Denaturation
Caption: Workflow for analyzing urea-induced protein denaturation.
Experimental Protocol: Circular Dichroism Spectroscopy to Monitor Protein Unfolding
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
Prepare an 8 M stock solution of urea in the same buffer.
-
Create a series of protein-urea solutions with increasing urea concentrations (e.g., 0 M to 8 M in 0.5 M increments) while keeping the protein concentration constant.
-
-
Instrument Setup:
-
Calibrate the CD spectrometer using a standard such as camphor-10-sulfonic acid.
-
Set the wavelength range for scanning, typically in the far-UV region (e.g., 190-250 nm) to monitor changes in secondary structure.
-
Set the temperature to a constant value (e.g., 25°C).
-
-
Data Acquisition:
-
Record the CD spectrum for each protein-urea sample.
-
Record a baseline spectrum for the buffer containing the highest concentration of urea and subtract it from each sample spectrum.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm, characteristic of alpha-helical content).
-
Plot the mean residue ellipticity at this wavelength as a function of urea concentration to generate an unfolding curve.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H2O).
-
Causality behind Experimental Choices: Circular dichroism is a sensitive technique for detecting changes in the secondary structure of proteins. By monitoring the CD signal in the far-UV region, we can directly observe the loss of alpha-helical or beta-sheet content as the protein unfolds in the presence of increasing concentrations of urea. This provides quantitative data on the stability of the protein and the denaturing potency of urea.
Urea Derivatives in Therapeutics
The urea scaffold is a prominent feature in a wide range of clinically approved drugs, demonstrating its versatility in establishing critical drug-target interactions.[1][7]
Sulfonylureas in the Management of Type 2 Diabetes
Sulfonylureas are a class of oral hypoglycemic agents widely used in the treatment of type 2 diabetes.[8]
Mechanism of Action: Sulfonylureas primarily act by stimulating insulin secretion from the pancreatic β-cells.[9] They achieve this by binding to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[9][10] This binding leads to the closure of the KATP channels, causing membrane depolarization.[11] The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.[10][11]
Caption: Mechanism of action of sulfonylureas in pancreatic β-cells.
Hydroxyurea: A Ribonucleotide Reductase Inhibitor
Hydroxyurea is an antineoplastic agent used in the treatment of various cancers, including chronic myeloid leukemia and head and neck cancers, as well as in the management of sickle cell anemia.[12]
Mechanism of Action: The primary mechanism of action of hydroxyurea is the inhibition of the enzyme ribonucleotide reductase.[13][14] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[12][15] By inhibiting this enzyme, hydroxyurea effectively halts DNA replication, leading to cell cycle arrest in the S phase and inducing apoptosis in rapidly dividing cancer cells.[12][13] In the context of sickle cell disease, hydroxyurea is thought to increase the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin, thereby reducing the frequency of vaso-occlusive crises.[13]
Urea-Based Kinase Inhibitors in Oncology
The diaryl urea motif is a key structural feature in several multi-kinase inhibitors used in cancer therapy.[16][17] Sorafenib and Lenvatinib are prominent examples that have demonstrated significant clinical efficacy.[2][18]
Mechanism of Action: These compounds typically inhibit a range of kinases involved in tumor cell proliferation, angiogenesis, and survival.[18][19] The urea moiety plays a crucial role in binding to the hinge region of the kinase domain, forming key hydrogen bonds that stabilize the drug-target complex.[20] For instance, Sorafenib inhibits Raf kinases (CRAF, BRAF) in the RAF/MEK/ERK signaling pathway, as well as receptor tyrosine kinases like VEGFR and PDGFR that are involved in angiogenesis.[18][19]
Table 1: Comparative Overview of Therapeutic Urea-Containing Compounds
| Compound Class | Primary Target | Mechanism of Action | Therapeutic Application | Key Experimental Assay |
| Sulfonylureas | Pancreatic β-cell KATP channel | Stimulates insulin secretion[9][10] | Type 2 Diabetes[8] | Glucose-stimulated insulin secretion (GSIS) assay |
| Hydroxyurea | Ribonucleotide Reductase | Inhibits DNA synthesis[13][14] | Cancer, Sickle Cell Anemia[12] | Cell proliferation assay (e.g., MTT, BrdU) |
| Diaryl Ureas | Multiple Kinases (e.g., Raf, VEGFR) | Inhibits oncogenic signaling and angiogenesis[18][19] | Cancer (e.g., renal, liver)[18] | In vitro kinase inhibition assay |
Urea in Cellular and Metabolic Processes
Beyond its direct therapeutic applications, urea and its metabolism are central to several physiological and pathophysiological processes.
The Urea Cycle and its Disorders
The urea cycle is a vital metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[2] The cycle converts ammonia into the less toxic and readily excretable urea.
Urea Cycle Disorders (UCDs): These are a group of rare genetic disorders caused by deficiencies in one of the enzymes or transporters involved in the urea cycle.[21] The consequence is the accumulation of ammonia in the blood (hyperammonemia), which can lead to severe neurological damage and can be life-threatening.[21]
Treatment Strategies for UCDs:
-
Dietary Management: A low-protein, high-calorie diet is crucial to reduce the nitrogen load.[22][23]
-
Ammonia Scavengers: Compounds like sodium phenylbutyrate and sodium benzoate provide alternative pathways for nitrogen excretion.[24]
-
Amino Acid Supplementation: Depending on the specific enzyme deficiency, supplementation with arginine or citrulline may be necessary.[22]
-
Liver Transplantation: In severe cases, a liver transplant can be a curative treatment.[21][22]
Urea as a Cellular Stressor
At high concentrations, such as those found in the renal medulla, urea can act as a cellular stressor, inducing oxidative stress, cell cycle arrest, and apoptosis.[25][26] However, cells can also adapt to urea stress, and in some contexts, urea can even stimulate cell proliferation.[25]
Urea in Agriculture and Biotechnology
Urea as a Nitrogen Fertilizer
Urea is the most widely used nitrogen fertilizer in agriculture due to its high nitrogen content (approximately 46%), cost-effectiveness, and ease of handling.[27][28][29] When applied to the soil, urea is hydrolyzed by the enzyme urease to ammonia and carbon dioxide. The ammonia is then converted to ammonium and subsequently to nitrate, which are readily taken up by plants.[30]
Environmental Considerations: The use of urea fertilizers is associated with environmental concerns, primarily the volatilization of ammonia, which contributes to air pollution, and the leaching of nitrates into groundwater.[31] Strategies to mitigate these effects include the use of urease inhibitors and controlled-release formulations.[31]
Polyureas in Drug Delivery
Polyureas and polyurethane-polyurea hybrids are emerging as promising materials for the development of nanosystems for drug delivery.[32][33] These polymers can be formulated into nanocapsules or micelles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[32][34] The versatility of polyurea chemistry allows for the design of stimuli-responsive systems that can release their cargo in response to specific triggers, such as changes in pH or redox potential, which are often characteristic of the tumor microenvironment.[35][36]
Conclusion
Urea and its derivatives represent a remarkably diverse class of compounds with a wide spectrum of biological effects. From their fundamental role in protein chemistry and metabolism to their critical applications in medicine and agriculture, the urea moiety continues to be a focal point of scientific investigation. A thorough understanding of the comparative mechanisms of action of these compounds, as detailed in this guide, is essential for the continued development of novel therapeutics and technologies that leverage the unique properties of this ubiquitous chemical scaffold.
References
- Bennion, B. J., & Daggett, V. (2023). The molecular basis for the chemical denaturation of proteins by urea. Vertex AI Search.
- Ashcroft, F. M., & Gribble, F. M. (n.d.). Mechanisms of the glycaemic effects of sulfonylureas. PubMed.
- Bennion, B. J., & Daggett, V. (n.d.).
- Kandil, S., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Ollsson, M. H. M. (n.d.).
- Unknown. (2026). Advantages and Disadvantages of Urea Fertilizer for Plants and the Environment. Unknown Source.
- Di Sarno, V., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC - NIH.
- Levine, R., & Sobel, G. W. (n.d.). The Mechanism of Action of The Sulfonylureas in Diabetes Mellitus. Unknown Source.
- Roccatano, D., et al. (2008).
- Medicover Hospitals. (2024). Sulfonylureas: Mechanism, Dosage, and Side Effects. Medicover Hospitals.
- JoVE. (2024). Oral Hypoglycemic Agents: Sulfonylureas. JoVE.
- Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle.
- Wang, Y., et al. (n.d.). PEGylated Polyurea Bearing Hindered Urea Bond for Drug Delivery. PMC - NIH.
- Medical News. (2023).
- Shchelochkov, O. A., et al. (2017). Comparing Treatment Options for Urea Cycle Disorders. NCBI - NIH.
- Mondal, J., et al. (2008). Atomistic Mechanism of Protein Denaturation by Urea. The Journal of Physical Chemistry B.
- DermNet. (n.d.). Hydroxyurea (hydroxycarbamide). DermNet.
- Cincinnati Children's Hospital. (n.d.). Urea Cycle Disorder (UCD).
- FDA. (n.d.). HYDREA.
- Yarbro, J. W. (n.d.). Mechanism of action of hydroxyurea. PubMed.
- Cleveland Clinic. (2025). Sulfonylureas: Uses, Side Effects & How They Work. Cleveland Clinic.
- Rosenkranz, H. S., & Carr, H. S. (1968). Further Studies on the Mechanism of Action of Hydroxyurea. Cancer Research.
- Samsung Medical Center. (n.d.).
- Immedica. (n.d.). Urea cycle disorders (UCD). Immedica.
- Sarno, L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Unknown Source.
- Al-Absi, G., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. PMC - NIH.
- Unknown. (n.d.). On the Importance of Polyurethane and Polyurea Nanosystems for Future Drug Delivery. Unknown Source.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors. Benchchem.
- Unknown. (2025).
- Farmonaut. (2026). Agricultural Urea: Powering Sustainable Farming For 2026+. Farmonaut.
- Unknown. (2024). Analysis of the key role of urea in soil improvement. Unknown Source.
- Zhang, Z., & Ferraris, J. D. (n.d.). Distinct cellular pathways for resistance to urea stress and hypertonic stress. PMC - NIH.
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
- Unknown. (n.d.). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences.
- Clares, O., et al. (n.d.). Polyurethane-polyurea hybrid nanocapsules as efficient delivery systems of anticancer Ir(III) metallodrugs.
- PT. Tribhakti Inspektama. (2024). What is Urea and its Important Role in Agriculture?. PT. Tribhakti Inspektama.
- Ecopol Tech, S.L. & University of Barcelona. (n.d.). Multisensitive drug-loaded polyurethane/polyurea nanocapsules with pH-synchronized shell cationization and redox-triggered release. Polymer Chemistry (RSC Publishing).
- Unknown. (2025). Urea derivatives: Significance and symbolism. Unknown Source.
- Chemspace. (2021).
- University of Minnesota Extension. (n.d.). Fertilizer urea. University of Minnesota Extension.
- Pitucha, M. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI.
- Sarno, L., et al. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Unknown Source.
- Unknown. (n.d.). Summary of findings on the biological roles of urea.
- Unknown. (2025). (PDF) On the Importance of Polyurethane and Polyurea Nanosystems for Future Drug Delivery.
- Michea, L. F., & Ikebe, M. (n.d.). How renal cells handle urea. PubMed.
- Unknown. (2024). Modulation of Urea Transport Attenuates TLR2-Mediated Microglial Activation and Upregulates Microglial Metabolism In Vitro. MDPI.
- Unknown. (2018). AMPK signaling regulates expression of urea cycle enzymes in response to changes in dietary protein intake. bioRxiv.
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Reproducibility of experiments with 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
This guide addresses a critical but often overlooked source of experimental failure in Histamine H3/H4 receptor pharmacology: the chemical instability of isothiourea-based ligands and the formation of their urea analogs.
The compound 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (hereafter referred to as "The Methylurea Analog" ) is the structural urea derivative of the potent H3/H4 agonist Imetit .[1] While Imetit is a gold-standard agonist, it is prone to hydrolysis, converting into this Methylurea form.[1] This conversion often leads to a "silent" loss of potency, causing significant reproducibility crises in longitudinal studies.
A Comparative Technical Guide for GPCR Pharmacologists
Part 1: Executive Summary & Compound Identity[1]
In high-throughput screening and functional assays for the Histamine H3 Receptor (H3R), reproducibility is frequently compromised by ligand degradation.[1] This guide compares the potent agonist Imetit with its primary degradation product, the Methylurea Analog , to establish protocols that ensure data integrity.
The Core Problem: Isothiourea vs. Urea
The central issue lies in the chemical bond connecting the imidazole-ethyl chain to the methyl group:
-
Imetit (Active): Contains an Isothiourea linkage ($ -S-C(=NH)-NH- $).[1] This group is highly basic (pKa ~9-10) and essential for high-affinity binding to the H3R aspartate residue.[1]
-
Methylurea Analog (Inactive/Low Potency): Contains a Urea linkage ($ -NH-C(=O)-NH- $).[1] This group is neutral and lacks the charge required for potent receptor interaction.
Crucial Insight: Aqueous solutions of Imetit stored improperly (pH > 7, room temperature) rapidly hydrolyze into the Methylurea Analog. Researchers often believe they are treating cells with Imetit, when they are actually applying the inactive Urea.
Part 2: Comparative Performance Data
The following data consolidates binding affinities and stability metrics to illustrate the "Potency-Stability Trade-off."
Table 1: Pharmacological & Chemical Profile[3]
| Feature | Imetit (The Agonist) | Methylurea Analog (The Impurity) | (R)- |
| Structure | Isothiourea Linkage | Urea Linkage | Amine (Chiral) |
| H3R Affinity ( | 0.1 – 0.3 nM (High) | > 1,000 nM (Low/Inactive)* | ~0.5 – 1.0 nM (High) |
| H4R Affinity ( | ~2.7 nM | > 10,000 nM | Low Affinity |
| Functional Potency ( | ~1.0 nM (GTP | N/A (Often used as Neg.[1] Control) | ~5.0 nM |
| Chemical Stability | Low (Hydrolyzes in water) | High (Stable Urea bond) | High (Stable Amine) |
| Storage Requirement | -20°C, Desiccated, Acidic pH | RT or 4°C | RT or 4°C |
| Primary Risk | False Negatives (Degradation) | False Positives (if used as control) | Cost / Enantiomeric Purity |
*Note: The Methylurea analog is often considered pharmacologically inert at physiological concentrations compared to the parent isothiourea, making it a critical "silent killer" of experiments.
Part 3: Mechanistic Analysis & Degradation Pathway
To understand why reproducibility fails, we must visualize the degradation pathway. The high basicity of the isothiourea makes it a potent drug, but the sulfur atom makes it a good leaving group during hydrolysis.
Diagram 1: The "Silent" Degradation Pathway
This diagram illustrates how improper storage converts the active drug into the inactive urea.
Caption: Aqueous hydrolysis of Imetit yields the inactive Methylurea analog and hydrogen sulfide.
Part 4: Experimental Protocols for Reproducibility
To ensure your data reflects the activity of the agonist and not the breakdown product, follow these strict protocols.
Protocol A: Validating Ligand Integrity (The "Sniff & Solubilize" Test)
Use this quick check before any critical
-
Olfactory Check: Open the vial of Imetit dihydrobromide.[1]
-
Solubilization:
-
Dissolve Imetit in DMSO (anhydrous) rather than water for stock solutions (10 mM).
-
If aqueous dilution is necessary, use 10 mM Acetic Acid (pH ~3-4) rather than PBS.[1] The isothiourea bond is stabilized in acidic conditions.
-
Warning: The Methylurea analog is less soluble in water than the Imetit salt. Precipitate formation often indicates degradation.[1]
-
Protocol B: H3R Functional Assay (GTP S Binding)
Designed to distinguish full agonists from degraded urea impurities.[1]
Reagents:
-
Membranes: CHO-K1 cells expressing human H3R.[1]
-
Ligand: Imetit (Fresh) vs. Methylurea (Negative Control).[1]
-
Tracer:
.[1]
Workflow:
-
Preparation: Thaw membranes on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM
, pH 7.4). -
Incubation:
-
Termination: Rapid filtration through GF/B filters.
-
Analysis:
Diagram 2: H3R Signaling & Assay Logic
Caption: Imetit triggers Gi-mediated signaling; the Methylurea analog fails to bind, yielding no GTPgammaS signal.[1]
Part 5: Troubleshooting & Reproducibility Checklist
If your
| Observation | Probable Cause | Corrective Action |
| Potency drop (10x - 100x shift) | Hydrolysis of Imetit to Methylurea in stock solution. | Discard stock. Re-order Imetit. Store new stock in anhydrous DMSO at -20°C. |
| "Rotten Egg" smell in incubator | Check pH of assay buffer.[1] Ensure pH is not > 7.[1]4. Reduce incubation time. | |
| Inconsistent replicates | Ligand adhering to plastics (sticky urea/isothiourea).[1] | Use silanized glass or low-binding plasticware.[1] Add 0.1% BSA to buffer. |
| Unexpected antagonist activity | High concentration of Methylurea acting as a weak blocker.[1] | If using degraded Imetit at high concentrations ( |
References
-
Garbarg, M., et al. (1992). "S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist."[1] Journal of Pharmacology and Experimental Therapeutics.
- Establishes Imetit as the potent isothiourea agonist and details its binding profile.
-
Vollinga, R. C., et al. (1994). "Structure-activity relationships of isothiourea derivatives as histamine H3 receptor agonists." Journal of Medicinal Chemistry.
- Discusses the SAR of the isothiourea bond and the loss of activity upon conversion to urea analogs.
-
Schwartz, J. C. (2011).[1] "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology.[1]
- Provides context on H3R pharmacology and the development of stable ligands.
-
PubChem Compound Summary. (2024). "1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea."[1][2] National Center for Biotechnology Information.[1]
- Verifies the chemical identity of the urea analog.
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Safety Operating Guide
Proper Disposal Procedures: 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea
[1][2]
Executive Summary & Operational Directive
Immediate Action: Treat 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea as a Non-Halogenated Organic Hazardous Waste with potential bioactivity.[1][2] Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).[1][2] Prohibited: Do NOT discharge into municipal sewer systems. Do NOT dispose of in regular trash.
Critical Safety Note: As a urea derivative containing an imidazole ring, this compound is susceptible to forming carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid).[2] Strict segregation from oxidizers and nitrates is mandatory.
Chemical Profile & Hazard Assessment
Before disposal, the waste stream must be accurately characterized.[3] This compound is a tautomer of N-methyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea and acts as a histamine metabolite or receptor ligand.[1][2]
| Parameter | Data / Classification |
| Chemical Name | 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea |
| Common Synonyms | N-Methyl-N'-(imidazol-4-yl-ethyl)urea; Histamine-urea derivative |
| CAS Number | Research Grade (PubChem CID: 18428406) |
| Molecular Formula | C₇H₁₂N₄O |
| Physical State | Solid (Crystalline powder) |
| Hazard Class (GHS) | Irritant (Skin/Eye) ; Acute Tox.[1][2][4][5][6][7][8][9][10] (Oral) (Predicted based on structural analogs) |
| Bioactivity | High .[2] Potential Histamine Receptor Agonist/Antagonist. |
| RCRA Code | Not P- or U-listed.[1][2] Classify as D001 (Ignitable) if in flammable solvent, or Characteristic Toxic if bioactivity is high. |
Personal Protective Equipment (PPE) & Handling
Disposal procedures often generate dust or aerosols.[2] The following PPE is non-negotiable during waste transfer:
-
Respiratory: NIOSH-approved N95 respirator (for solids) or half-mask with organic vapor/P100 cartridges (if in solution).[1][2]
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid. Double-gloving is recommended if the substance is dissolved in penetrating solvents (e.g., DMSO).[1][2]
-
Ocular: Chemical splash goggles. Safety glasses are insufficient during liquid waste pouring.
-
Engineering Controls: All waste transfer must occur inside a certified Chemical Fume Hood .
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Substance (Pure or Residual)
Applicability: Expired stock, spilled powder, or synthesis yield.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Transfer: Transfer solid using a chemically inert spatula. Do not generate dust.[3][6][8][9][11][12][13]
-
Deactivation (Optional but Recommended for Bioactives): If the facility requires on-site deactivation of bioactives, treat with 10% bleach solution for 30 minutes only if confirmed compatible with other waste stream components.[2] However, incineration is preferred over chemical deactivation for this stable urea. [2]
-
Storage: Store in the "Organic Solids" satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)
Applicability: HPLC waste, reaction mother liquors.[2]
-
Segregation: Ensure the solvent stream is compatible.
-
Compatible: Methanol, Ethanol, Acetonitrile, Water.
-
INCOMPATIBLE: Nitric acid, Sodium Nitrite, Chromic acid (Risk of violent reaction or nitrosamine formation).[2]
-
-
Collection: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Note: If the solvent contains >1% Halogens (DCM, Chloroform), use the "Halogenated" carboy.[2]
-
-
pH Check: Ensure waste stream is Neutral to slightly Basic (pH 7-9). Imidazoles can form salts in strong acids, altering solubility.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1][2]
-
Bagging: Place all solid debris into a clear 6-mil polyethylene bag.
-
Secondary Containment: Place the bag inside a rigid waste drum or fiberboard box lined with a heavy-duty liner.
-
Labeling: "Debris contaminated with Histamine Urea Derivatives."
Waste Stream Decision Logic (DOT Diagram)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Figure 1: Decision logic for segregating imidazole-urea waste streams to ensure regulatory compliance and safety.
Incompatibility & Storage Hazards
The urea moiety in 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea presents a specific chemical hazard often overlooked:
-
Nitrosation Risk: In the presence of nitrous acid (HNO₂) or nitrosating agents (nitrites), N-alkyl ureas can form N-nitroso compounds , which are potent carcinogens.[1][2]
-
Protocol: NEVER add this waste to a container that holds acidic aqueous waste or oxidizing agents.
-
-
Hydrolysis: Stable at neutral pH. In strong acids or bases, the urea linkage may hydrolyze to release methylamine and the histamine analog.
Emergency Procedures
-
Spill (Solid): Dampen with water to prevent dust. Scoop into a waste jar. Wipe area with 1N HCl (to protonate imidazole and solubilize) followed by soap and water.
-
Spill (Liquid): Absorb with vermiculite or sand.[9] Do not use combustible materials like sawdust if the solvent is flammable.
-
Exposure:
References
-
PubChem. (n.d.). 1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea (Compound).[1][2][4] National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Imidazole Derivatives. Retrieved from [Link][1][2]
-
US EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1][2]
Sources
- 1. 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)- | C11H16N2O2 | CID 4819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. punchout.medline.com [punchout.medline.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. guinama.com [guinama.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
